![molecular formula C16H16N2O3 B5883644 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide
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Overview
Description
4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide is an organic compound with a complex structure that includes a methoxy group, a phenylacetyl group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy Group:
Acylation: The phenylacetyl group can be introduced via an acylation reaction using phenylacetyl chloride and a suitable base such as pyridine or triethylamine.
Formation of the Carboximidamide Moiety: The final step involves the formation of the benzenecarboximidamide moiety, which can be achieved through the reaction of an amine derivative with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for 4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide moiety can be reduced to form an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetyl derivatives.
Scientific Research Applications
4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylacetyl group can enhance the compound’s lipophilicity and membrane permeability. The carboximidamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide: Unique due to its specific combination of functional groups.
4-methoxyphenylacetyl chloride: Similar structure but lacks the carboximidamide moiety.
4-methoxybenzenecarboximidamide: Similar structure but lacks the phenylacetyl group.
Uniqueness
4-methoxy-N’-[(phenylacetyl)oxy]benzenecarboximidamide is unique due to its combination of a methoxy group, a phenylacetyl group, and a benzenecarboximidamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(17)18-21-15(19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPSIQHCKRXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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